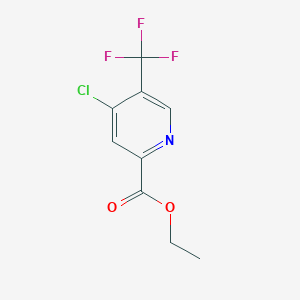

Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Description

Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a halogenated pyridine derivative with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.61 g/mol . Its systematic IUPAC name reflects the substitution pattern: a chlorine atom at position 4, a trifluoromethyl (-CF₃) group at position 5, and an ethyl ester at position 2 of the pyridine ring. This compound is characterized by its ChemSpider ID 28638121, CAS number 1407516-45-3, and MDL number MFCD22573527 . The trifluoromethyl and chlorine substituents enhance its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name |

ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-3-6(10)5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGURPXRKABALRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyridine derivatives such as 3-methylpyridine or 4-picoline are often used as starting points.

- Intermediates like 2-chloro-5-chloromethyl-pyridine and 3-chloro-2-cyano-5-trifluoromethyl pyridine are important precursors in the synthetic pathway.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group is introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.

- Methods include reactions with trifluoroacetic acid derivatives or trifluoromethyl halides under catalytic conditions.

Chlorination at the 4-Position

- Chlorination is commonly achieved using reagents such as phosphorus oxychloride (phosphoryl chloride), thionyl chloride, or elemental chlorine in the presence of catalysts and acids.

- Reaction conditions vary from 0°C to 200°C, often optimized between 10°C and 120°C to prevent over-chlorination or decomposition.

- Organic solvents like benzene, toluene, dichloromethane, or chloroform are used as reaction media.

- Reaction auxiliaries such as tertiary amines (e.g., triethylamine, pyridine) or metal halides (e.g., magnesium chloride) enhance selectivity and yield.

Esterification at the 2-Position

- The carboxylate ester group is introduced by esterification of the corresponding carboxylic acid or acid chloride derivative.

- Typical methods involve reaction of 2-pyridinecarboxylic acid derivatives with ethanol in the presence of acid catalysts or via the conversion of acid chlorides using ethanol.

- Alternative methods include coupling reactions facilitated by carbodiimides or other coupling agents to form the ethyl ester.

Representative Synthetic Route

- Transition metal catalysts such as iron fluoride are employed to facilitate chlorination and trifluoromethylation reactions.

- Radical initiators like azo-bisisobutyronitrile or benzoyl peroxide are used in chlorination steps to promote selective substitution.

- Organic solvents with low polarity and inertness (e.g., dichloromethane, toluene) are preferred to maintain reaction control and ease product isolation.

- Reaction temperatures are carefully controlled to balance reaction rate and selectivity, typically ranging from ambient to 200°C depending on the step.

- After reaction completion, the mixture is often concentrated under reduced pressure.

- Organic solvents are used to extract the product, followed by filtration to remove salts and impurities.

- Chromatographic techniques, including column chromatography, are employed for final purification to achieve high purity suitable for pharmaceutical or agrochemical applications.

- Studies report that the presence of the trifluoromethyl group enhances biological activity and lipophilicity, making the compound valuable as an intermediate in drug and pesticide synthesis.

- The regioselectivity of chlorination is influenced by the choice of acid catalysts and reaction temperature.

- Use of metal halide additives improves yield and reduces side reactions in chlorination and esterification steps.

- Avoidance of toxic nitrile solvents in certain steps has been demonstrated by substituting with dichloromethane and employing solvent recycling to reduce environmental impact.

| Aspect | Details |

|---|---|

| Starting materials | 3-methylpyridine, 4-picoline, trifluoromethyl precursors |

| Key reagents | Elemental chlorine, phosphorus oxychloride, trifluoroacetic acid derivatives, ethanol |

| Catalysts/additives | Iron fluoride, radical initiators (benzoyl peroxide), tertiary amines, metal halides |

| Solvents | Benzene, toluene, dichloromethane, chloroform |

| Temperature range | 0°C to 200°C (step-dependent) |

| Purification methods | Filtration, solvent extraction, chromatography |

| Environmental notes | Use of low-toxicity solvents and solvent recycling improves sustainability |

The preparation of Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a multi-step process involving selective chlorination, trifluoromethylation, and esterification. Effective synthesis requires precise control of reaction conditions, choice of catalysts, and purification techniques to achieve high yield and purity. Advances in catalyst systems and solvent management contribute to improved efficiency and environmental compatibility. This compound's synthetic accessibility underpins its utility in pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Hydrolysis: Formation of 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

Oxidation and reduction: Formation of various oxidized or reduced pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate has been utilized in the synthesis of various pharmaceutical agents due to its unique trifluoromethyl group, which enhances biological activity and lipophilicity.

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of trifluoromethylpyridines exhibit potent antimicrobial properties. A study published in J-Pesticides highlighted the synthesis of several pyridine derivatives, including ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, which showed promising results against various bacterial strains .

| Compound | Activity | Reference |

|---|---|---|

| Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Moderate | J-Pesticides |

Agrochemical Applications

The compound is also significant in the development of agrochemicals. Its structure allows for modifications that can lead to the creation of effective herbicides and fungicides.

Case Study: Herbicidal Activity

A study focused on the synthesis of novel herbicides based on pyridine derivatives found that compounds with a trifluoromethyl group exhibited enhanced herbicidal activity compared to their non-fluorinated counterparts. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate was identified as a key intermediate in these studies .

| Compound | Herbicidal Activity | Reference |

|---|---|---|

| Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | High | J-Pesticides |

Analytical Techniques for Characterization

To ensure the quality and purity of ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, various analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : Used for structural confirmation.

- Gas Chromatography (GC) : Employed for purity analysis.

- Mass Spectrometry (MS) : Utilized for molecular weight determination.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in electrophilic interactions with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Reactivity

- Chlorine vs. Fluorine : The 3-fluoro analog (Ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate) exhibits reduced steric hindrance compared to the 3-chloro derivative, facilitating nucleophilic aromatic substitution (SNAr) reactions. However, the C4-chloro substitution in the target compound may hinder reactivity at adjacent positions due to electronic effects .

- Trifluoromethyl Group : The -CF₃ group at C5 in all analogs enhances metabolic stability and electronegativity, critical for binding to biological targets like enzymes or receptors .

Biological Activity

Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate features a pyridine ring substituted with a chloro group at the 4-position, a trifluoromethyl group at the 5-position, and an ethyl ester at the 2-position. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in medicinal chemistry.

Mechanisms of Biological Activity

- Enzyme Interaction : Trifluoromethylpyridines, including this compound, are known to interact with various enzymes and proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, influencing cell function and viability .

- Antimicrobial Activity : Studies have demonstrated that derivatives of trifluoromethylpyridines exhibit antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of bacterial enzymes critical for survival .

- Antichlamydial Properties : Research has indicated that certain trifluoromethylpyridine derivatives possess antichlamydial activity, affecting chlamydial inclusion numbers and morphology in infected cells. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing this activity .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate can be significantly influenced by modifications to its structure. Key findings from SAR studies include:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions on the pyridine ring generally exhibit enhanced biological activity. For instance, modifications that maintain or enhance the electron-withdrawing nature of substituents have been shown to improve antibacterial efficacy .

- Substituent Variability : The introduction of different substituents at various positions on the pyridine ring can alter the compound's interaction with biological targets, affecting potency and selectivity .

Case Studies

- Antibacterial Activity : A study investigated a series of trifluoromethylpyridine derivatives for their ability to inhibit bacterial growth. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate was found to exhibit significant inhibition against MRSA strains, demonstrating its potential as a lead compound for developing new antibiotics .

- Antichlamydial Activity : In another study, derivatives were screened for their ability to reduce chlamydial infections in vitro. The presence of the trifluoromethyl group was essential for maintaining activity against Chlamydia trachomatis, highlighting its importance in drug design .

- Agrochemical Applications : The compound has also been explored for its potential use in agrochemicals due to its unique chemical properties and effectiveness against plant pathogens. Its role as a fungicide has been particularly noted, with studies indicating superior efficacy compared to other compounds lacking the trifluoromethyl group .

Summary Table

| Property/Activity | Description |

|---|---|

| Chemical Structure | Pyridine ring with chloro and trifluoromethyl substituents |

| Antibacterial Activity | Effective against MRSA; inhibits bacterial enzyme functions |

| Antichlamydial Activity | Reduces chlamydial inclusion sizes; dependent on trifluoromethyl group |

| Agrochemical Use | Potential fungicide; superior efficacy compared to non-trifluorinated analogs |

Q & A

Q. Key Variables :

- Catalyst loading and ligand choice (e.g., dppf vs. other phosphines).

- Temperature and pressure for gas-phase reactions.

- Solvent polarity for hydrolysis efficiency.

How can structural contradictions in NMR or crystallographic data be resolved during characterization?

Advanced Research Focus

Discrepancies in structural assignments (e.g., regioisomerism or substitution patterns) require multi-technique validation:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguous bond lengths/angles. ORTEP-3 visualization aids in identifying disorder or twinning .

- ¹H/¹³C NMR : Compare coupling constants and chemical shifts with known analogs. For example, the 3-chloro-5-(trifluoromethyl)pyridin-2-amine intermediate in was confirmed via ¹H NMR δ 6.8–7.2 ppm for aromatic protons .

- LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 366 [M+H]⁺ for ethyl esters) and retention times to confirm purity .

What analytical methods are optimal for quantifying byproducts in trifluoromethylpyridine carboxylate synthesis?

Q. Basic Research Focus

- LCMS : Detects low-abundance byproducts (e.g., diesters from over-carbonylation) via mass fragmentation .

- HPLC with UV/RI detection : Resolves regioisomers (e.g., 4-chloro vs. 6-chloro derivatives) using reverse-phase columns (C18) and gradient elution .

- ¹⁹F NMR : Leverages the distinct chemical shifts of CF₃ groups (-60 to -70 ppm) to identify trifluoromethyl positional isomers .

Q. Advanced Research Focus

- DFT calculations : Predict regioselectivity in substitution reactions (e.g., chlorine vs. trifluoromethyl group reactivity) by comparing activation energies of transition states.

- Docking studies : Model interactions between palladium catalysts and pyridine substrates to optimize ligand selection (e.g., dppf vs. bidentate phosphines) .

- Solvent effect simulations : COSMO-RS models assess solvent polarity’s impact on hydrolysis or coupling efficiency .

What strategies mitigate low yields in coupling reactions involving trifluoromethylpyridines?

Q. Advanced Research Focus

- Pre-activation of substrates : Use boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) with Suzuki-Miyaura coupling to enhance cross-coupling efficiency .

- Additives : K₃PO₄ or Cs₂CO₃ improves base-sensitive reactions by minimizing ester hydrolysis .

- Temperature gradients : Stepwise heating (e.g., 80°C → 150°C) selectively forms monoesters before diester byproducts .

How do steric and electronic effects of the trifluoromethyl group influence reactivity?

Basic Research Focus

The CF₃ group is both electron-withdrawing (-I effect) and sterically bulky:

- Electrophilic substitution : Directs reactions to meta/para positions due to deactivation of the aromatic ring .

- Nucleophilic displacement : Chlorine at the 4-position is more reactive than CF₃-adjacent sites, enabling selective functionalization .

What are the challenges in scaling up lab-scale syntheses of trifluoromethylpyridine carboxylates?

Q. Advanced Research Focus

- Gas handling : Safe CO pressurization (>10 bar) requires specialized reactors .

- Purification : High-boiling-point esters (e.g., >250°C) demand wiped-film evaporation or column chromatography .

- Waste management : Chlorinated byproducts require neutralization (e.g., NaHSO₃) before disposal .

How can researchers validate the purity of ethyl pyridine carboxylates for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.